For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Chemical Properties of 2-keto-L-gluconic acid
Introduction: 2-keto-L-gluconic acid (2-KGA or 2-KLG) is a crucial organic compound, primarily recognized as the key intermediate in the Reichstein process, the predominant industrial method for synthesizing L-ascorbic acid (Vitamin C).[1][2] Its chemical characteristics are of significant interest to professionals in biotechnology, pharmaceutical development, and metabolic engineering. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-keto-L-gluconic acid, detailed experimental protocols for its analysis, and visualizations of its core production pathways.
Chemical and Physical Properties
2-keto-L-gluconic acid is a keto acid, structurally characterized by a six-carbon backbone, a ketone group at the C2 position, and multiple hydroxyl groups, which contribute to its reactivity and solubility in water.[3] It is known to be a strong acid and is stable under standard conditions.[2][3]
General and Structural Information
| Property | Value | Reference(s) |
| IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | [4][5] |
| Common Synonyms | 2-Keto-L-gulonic acid, L-xylo-2-Hexulosonic acid, 2-oxo-L-gulonic acid | [2][4][5] |
| CAS Registry Number | 526-98-7 | [2][3][4] |
| Molecular Formula | C₆H₁₀O₇ | [2][3][4] |
| Molecular Weight | 194.14 g/mol | [2][4][5] |
| SMILES | O--INVALID-LINK----INVALID-LINK--CO">C@HC(C(O)=O)=O | [3] |
| InChI Key | VBUYCZFBVCCYFD-NUNKFHFFSA-N | [3] |
Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Beige or off-white to pale beige crystalline powder. | [5][6][7] |
| Melting Point | 159-162 °C; 171 °C (with slight decomposition). | [2][5][6] |
| Boiling Point | 550.6 °C at 760 mmHg (Predicted). | [5][6] |
| Density | 1.757 g/cm³ | [6] |
| Water Solubility | Moderately soluble in water. | [2] |
| pKa (Strongest Acidic) | 2.67 (Predicted). | [8] |
| Optical Rotation | [α]D¹⁸: -48° (c=1 in water). | [2] |
Spectroscopic and Chromatographic Data
The structural determination and quantification of 2-keto-L-gluconic acid rely on various analytical techniques.
| Technique | Details | Reference(s) |
| ¹³C NMR | The ¹³C NMR spectrum is a key tool for structural elucidation. | [9] |
| HPLC | Widely used for separation and quantification in fermentation broths, often with UV detection at 210 nm. | [2][10][11] |
| GC-MS | Enables qualitative and quantitative analysis of trace amounts (nanogram levels). | [10] |
| Spectrophotometry | A method based on the change in UV absorbance at 244 nm upon alkali treatment of its conversion product, Vitamin C, is used for quantification. | [12][13] |
Key Experimental Protocols
Synthesis via Two-Stage Fermentation
A widely applied biotechnological method for producing 2-keto-L-gulonic acid involves a two-stage fermentation process, which is more cost-effective and environmentally friendly than purely chemical routes.[14][15]
Objective: To produce calcium 2-keto-L-gulonate from D-glucose.
Organisms:
Methodology:
-
Stage 1: Conversion of D-Glucose to 2,5-diketo-D-gluconate (2,5-DKG)
-
Prepare a fermentation medium containing D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.[15]
-
Inoculate the medium with a culture of the Erwinia sp. mutant.
-
Cultivate for approximately 26 hours. During this stage, D-glucose is oxidized to calcium 2,5-diketo-D-gluconate.[15]
-
The resulting broth, containing the microbial cells and product, is used directly in the next stage.[15]
-
-
Stage 2: Reduction of 2,5-DKG to 2-keto-L-gulonate (2-KLG)
-
Prepare a separate culture of the Corynebacterium sp. mutant in a medium containing D-glucose, corn steep liquor, NaNO₃, and KH₂PO₄ until maximum cell growth is achieved (approx. 16 hours).[15]
-
Add NaNO₃ to the Corynebacterium culture.
-
Feed the broth from Stage 1 (containing calcium 2,5-DKG) into the Corynebacterium culture over a period of about 50 hours.[15]
-
The Corynebacterium strain stereospecifically reduces the 2,5-DKG to calcium 2-keto-L-gulonate.[15]
-
The final product, calcium 2-keto-L-gulonate, remains stable in the final broth.[14][15]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 2-keto-L-gulonic acid in a complex matrix, such as a fermentation broth.[10][11]
Methodology:
-
Sample Preparation:
-
Obtain a sample from the fermentation broth.
-
Centrifuge or filter the sample to remove microbial cells and particulate matter.[17]
-
Dilute the supernatant with the mobile phase to a suitable concentration for analysis.
-
-
Chromatographic Conditions:
-
Column: Aminex anion exchange column (e.g., HPX-87H).[10]
-
Mobile Phase: Isocratic elution with a simple mobile phase such as dilute ammonium (B1175870) formate (B1220265) or potassium phosphate.[10]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detector set at 210 nm, where 2-KGA exhibits strong absorbance.[11]
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the prepared sample and standard solutions into the HPLC system.[11]
-
Record the peak area from the resulting chromatogram.
-
Construct a calibration curve using standard solutions of known concentrations.
-
Calculate the concentration of 2-keto-L-gulonic acid in the sample by comparing its peak area to the calibration curve.[11]
-
Purification using Anion-Exchange Chromatography
Objective: To remove acidic impurities from an aqueous solution of 2-keto-L-gulonic acid or its salt.[17]
Methodology:
-
Pre-treatment (Optional): The aqueous solution containing crude 2-KGA can be first passed through a strong acid cation-exchange resin to remove cations.[17]
-
Anion Exchange:
-
Pass the solution through a column packed with an anion-exchange resin.
-
Acidic impurities with a higher acidity than 2-KGA will be adsorbed onto the resin.[17]
-
2-KGA, being a weaker acid in this context, will pass through the column.
-
-
Precipitation and Recovery:
-
Collect the processed solution (eluate) containing the purified 2-KGA.
-
Induce precipitation or crystallization of the 2-keto-L-gulonic acid or its salt from the solution.
-
This method yields a high-purity product with a high recovery rate.[17]
-
Visualization of Pathways and Workflows
Core Metabolic Pathway in Vitamin C Synthesis
The Reichstein process is a chemo-microbiological pathway where 2-keto-L-gluconic acid serves as the final intermediate before the last chemical step to form L-ascorbic acid.
Caption: Metabolic pathway showing 2-keto-L-gulonic acid as a key intermediate.
Experimental Workflow for HPLC Quantification
This workflow outlines the sequential steps involved in determining the concentration of 2-keto-L-gulonic acid in a sample using HPLC.
Caption: Workflow for the quantification of 2-keto-L-gulonic acid via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Keto-L-gulonic Acid [drugfuture.com]
- 3. CAS 526-98-7: 2-keto-L-Gulonic acid | CymitQuimica [cymitquimica.com]
- 4. 2-keto-L-Gulonic acid | C6H10O7 | CID 102424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Keto-L-gulonic acid, CAS No. 342385-52-8 - iChemical [ichemical.com]
- 7. 2-KETO-L-GULONIC ACID | 342385-52-8 [chemicalbook.com]
- 8. Showing Compound 2-Keto-L-gluconate (FDB028412) - FooDB [foodb.ca]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. [Spectrophotometric method of determining 2-keto-L-gulonic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103900985A - Detection method of content of 2-keto-L-gulonic acid in fermentation solution - Google Patents [patents.google.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4696897A - Process for preparing 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 17. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
